Balanced Lipophilicity (XLogP3) Compared to Chlorinated and Mono-Fluorinated Analogs
The compound exhibits a predicted lipophilicity (XLogP3-AA) of 0.3 [1]. This value represents a middle ground compared to the more lipophilic dichloro analog (XLogP3-AA = 1.3) [2] and the slightly more hydrophilic mono-fluorinated analogs (XLogP3-AA = 0.2) [3]. This moderate lipophilicity is often desirable for achieving a favorable balance between passive membrane permeability and aqueous solubility, two critical parameters for oral drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1-(3,5-Dichloropyridin-2-yl)cyclopropanamine (1.3) and 1-(3-Fluoropyridin-2-yl)cyclopropanamine (0.2) |
| Quantified Difference | Δ = -1.0 from dichloro analog; Δ = +0.1 from mono-fluoro analog |
| Conditions | Predicted using XLogP3 3.0 algorithm on PubChem |
Why This Matters
This quantitative difference in lipophilicity can directly influence a compound's behavior in high-throughput screening and in vivo studies, making the difluoro compound a superior choice for projects requiring a balanced ADMET profile.
- [1] PubChem. (2025). 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine. PubChem Compound Summary for CID 55264744. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine. PubChem Compound Summary for CID 79018909. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine. PubChem Compound Summary for CID 55295869. National Center for Biotechnology Information. View Source
